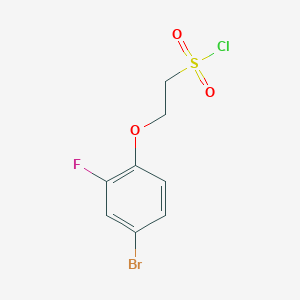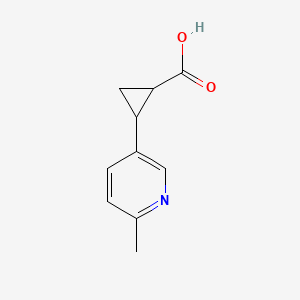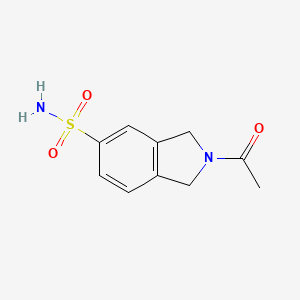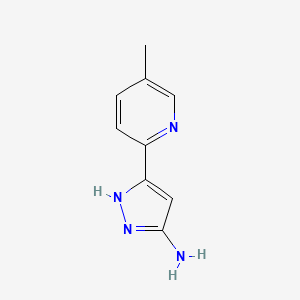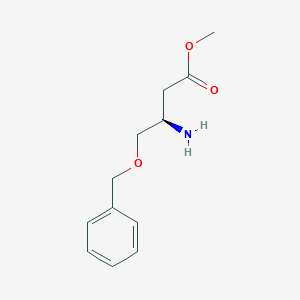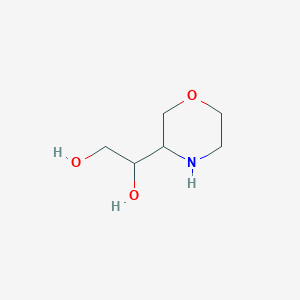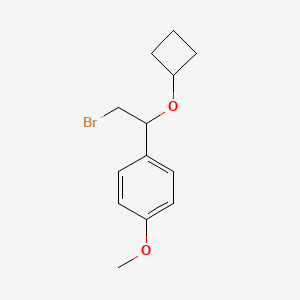
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate halogenating agent, such as phosphorus tribromide, to form cyclobutyl bromide.
Alkylation Reaction: The cyclobutyl bromide is then reacted with 4-methoxybenzene in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(2-Hydroxy-1-cyclobutoxyethyl)-4-methoxybenzene.
Oxidation Reactions: Formation of 1-(2-Bromo-1-cyclobutoxyethyl)-4-formylbenzene or 1-(2-Bromo-1-cyclobutoxyethyl)-4-carboxybenzene.
Reduction Reactions: Formation of 1-(Cyclobutyl)-4-methoxybenzene.
Applications De Recherche Scientifique
1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
Bromocyclohexane: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group.
1-Bromo-2-methoxybenzene: Similar in structure but without the cyclobutoxy group.
2-Bromo-1-cyclopropylethanone: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-4-methoxybenzene is unique due to the presence of both a cyclobutoxy group and a methoxy group attached to the benzene ring
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclobutyloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-7-5-10(6-8-11)13(9-14)16-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
Clé InChI |
UXXPNHWHTIXJRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CBr)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
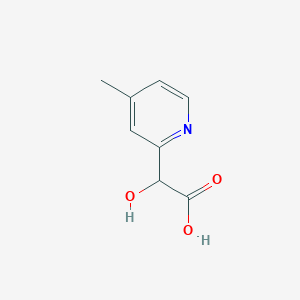
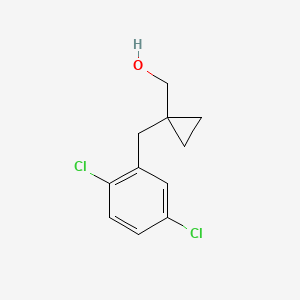

![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
